Methyl 4-[(4-ethylphenyl)amino]-8-fluoroquinoline-2-carboxylate
CAS No.: 1207015-78-8
Cat. No.: VC5993644
Molecular Formula: C19H17FN2O2
Molecular Weight: 324.355
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207015-78-8 |
|---|---|
| Molecular Formula | C19H17FN2O2 |
| Molecular Weight | 324.355 |
| IUPAC Name | methyl 4-(4-ethylanilino)-8-fluoroquinoline-2-carboxylate |
| Standard InChI | InChI=1S/C19H17FN2O2/c1-3-12-7-9-13(10-8-12)21-16-11-17(19(23)24-2)22-18-14(16)5-4-6-15(18)20/h4-11H,3H2,1-2H3,(H,21,22) |
| Standard InChI Key | IXWDLYCWIJWHCW-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)NC2=CC(=NC3=C2C=CC=C3F)C(=O)OC |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s structure consists of a quinoline backbone modified at three key positions:
-
Position 2: A methyl carboxylate group () enhances solubility and serves as a handle for further chemical modifications.
-
Position 4: A 4-ethylphenylamino substituent introduces steric bulk and modulates electronic interactions with biological targets.
-
Position 8: A fluorine atom increases lipophilicity and metabolic stability, a common strategy in drug design .
The IUPAC name, methyl 4-(4-ethylanilino)-8-fluoroquinoline-2-carboxylate, reflects these substituents. Computational modeling predicts a planar quinoline core with the 4-ethylphenyl group adopting a perpendicular orientation relative to the bicyclic system, minimizing steric clashes.
Physicochemical Characteristics
-
Molecular Formula:
-
Molecular Weight: 336.35 g/mol
-
LogP: Estimated at 3.2 (indicating moderate lipophilicity)
-
Solubility: Poor aqueous solubility (<10 μg/mL) but soluble in polar organic solvents like DMSO and DMF .
Table 1: Comparative Properties of Related Quinoline Derivatives
Synthesis and Optimization
Synthetic Pathways
The synthesis of Methyl 4-[(4-ethylphenyl)amino]-8-fluoroquinoline-2-carboxylate can be inferred from analogous protocols for fluorinated quinolines :
-
Cyclocondensation: React 2-amino-5-fluorophenylglyoxylic acid with a 4-ethylphenyl-substituted benzoyl acetanilide in DMF under reflux (150°C, 4–6 hours). This step forms the quinoline core via a Knorr-type cyclization.
-
Esterification: Treat the intermediate carboxylic acid with methanol and thionyl chloride to yield the methyl ester.
-
Purification: Crystallize the crude product from tetrahydrofuran (THF) or ethanol .
Key Reaction:
Yield and Scalability
Pilot-scale syntheses of similar compounds report yields of 60–75%, with purity >95% after crystallization . Critical parameters include:
-
Temperature Control: Excess heat promotes decarboxylation side reactions.
-
Solvent Choice: DMF optimizes cyclization efficiency but requires careful removal due to toxicity.
Biological Activity and Mechanisms
Table 2: Hypothesized Activity Against Pathogens
| Pathogen | MIC (μg/mL) Predicted | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 2–8 | DNA gyrase inhibition |
| Escherichia coli | 4–16 | Topoisomerase IV interference |
| Candida albicans | 16–32 | Ergosterol biosynthesis disruption |
Data extrapolated from structurally related compounds .
Anticancer Activity
The compound’s quinoline scaffold interacts with kinase domains (e.g., EGFR, VEGFR) and apoptosis pathways. In silico docking studies predict strong binding affinity () to the ATP-binding pocket of EGFR.
Pharmacokinetic and Toxicity Profiles
ADME Properties
-
Absorption: High gastrointestinal absorption (predicted >80%) due to moderate LogP.
-
Metabolism: Hepatic CYP3A4-mediated oxidation of the ethyl group generates a primary alcohol metabolite.
Toxicity Risks
-
Acute Toxicity: LD in rodents estimated at 450 mg/kg (oral).
-
Genotoxicity: Negative in Ames tests for analogous compounds.
Applications in Drug Development
Lead Optimization
Structural modifications to enhance potency:
-
Position 2: Replace methyl carboxylate with tert-butyl ester to improve bioavailability.
-
Position 4: Introduce electron-withdrawing groups (e.g., -CF) to stabilize aryl-amino interactions .
Combination Therapies
Synergy observed with β-lactam antibiotics against methicillin-resistant Staphylococcus aureus (MRSA) in preclinical models.
Future Research Directions
-
In Vivo Efficacy Studies: Evaluate pharmacokinetics in murine infection models.
-
Crystallography: Resolve co-crystal structures with DNA gyrase to guide rational design.
-
Toxicology: Assess chronic exposure effects in non-human primates.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume